N-[(4-methylphenyl)methyl]-7H-purin-6-amine
CAS No.: 75737-43-8
Cat. No.: VC21365186
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75737-43-8 |
|---|---|
| Molecular Formula | C13H13N5 |
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine |
| Standard InChI | InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |
| Standard InChI Key | KOGDZGJILJKQJY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Introduction
N-[(4-methylphenyl)methyl]-7H-purin-6-amine is a chemical compound featuring a purine core functionalized with a 4-methylphenylmethyl group. It belongs to the class of purine derivatives, which are widely studied for their biological and pharmacological activities due to their structural similarity to nucleobases in DNA and RNA. This compound is of interest in medicinal chemistry, particularly as a potential modulator of biological targets such as protein kinases or nucleotide-binding enzymes.
Molecular Features
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Chemical Formula: C13H13N5
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Molecular Weight: Approximately 239.28 g/mol
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Core Structure: The purine skeleton consists of fused pyrimidine and imidazole rings.
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Functional Groups:
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A benzyl group substituted with a methyl group at the para position.
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An amine group at the C6 position of the purine ring.
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Structural Characteristics
The compound's purine core provides planar geometry, while the 4-methylphenylmethyl substituent introduces steric bulk and hydrophobicity. These features can influence its binding affinity to biological targets and its physicochemical properties, such as solubility and lipophilicity.
Synthesis
The synthesis of N-[(4-methylphenyl)methyl]-7H-purin-6-amine typically involves nucleophilic substitution reactions on purine derivatives. Below is a generalized synthetic pathway:
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Starting Material: A halogenated purine derivative (e.g., 6-chloropurine).
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Reaction Conditions:
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Reacted with 4-methylbenzylamine under basic conditions.
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Solvents like dimethylformamide (DMF) or ethanol are commonly used.
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Catalysts such as potassium carbonate may be added to enhance nucleophilicity.
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Purification: The product is purified using recrystallization or chromatographic techniques.
Potential Applications
Purine derivatives, including N-[(4-methylphenyl)methyl]-7H-purin-6-amine, are investigated for their role as:
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Protein Kinase Inhibitors:
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Antiviral Agents:
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Purine analogs can interfere with viral replication by targeting nucleotide-processing enzymes.
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Anti-inflammatory Agents:
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Some purines modulate immune responses by interacting with adenosine receptors.
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Experimental Data
While specific data for this compound is limited, related purines exhibit IC50 values in the micromolar range for various kinase targets, indicating moderate to high potency . Further studies are needed to elucidate its exact mechanism of action.
Future Research Directions
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Pharmacokinetics:
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Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicology:
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Assess cytotoxicity against normal versus cancerous cell lines.
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Synthetic Optimization:
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Develop greener synthesis routes to improve yield and reduce waste.
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Target Validation:
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Conduct molecular docking studies to predict binding affinities for specific enzymes.
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